molecular formula C7H7KO2S2 B7949266 potassium;(4-methylphenyl)-oxido-oxo-sulfanylidene-λ6-sulfane

potassium;(4-methylphenyl)-oxido-oxo-sulfanylidene-λ6-sulfane

Cat. No.: B7949266
M. Wt: 226.4 g/mol
InChI Key: RUDNWZFWWJFUSF-UHFFFAOYSA-M
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Chemical Reactions Analysis

Types of Reactions

(2E,4E,6Z,8Z)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes .

Scientific Research Applications

(2E,4E,6Z,8Z)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The compound exerts its effects by inhibiting the activator protein-1 (AP-1) transcription factor. AP-1 is involved in the regulation of gene expression related to cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting AP-1, (2E,4E,6Z,8Z)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid can modulate these cellular processes, leading to its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,4E,6Z,8Z)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid is unique due to its specific configuration and its role as an AP-1 inhibitor. Unlike other similar compounds, it does not activate transcription from the retinoic acid response element and does not display activity at retinoic acid receptors .

Properties

IUPAC Name

potassium;(4-methylphenyl)-oxido-oxo-sulfanylidene-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S2.K/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDNWZFWWJFUSF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=S)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=S)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7KO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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